molecular formula C6H7NO3 B12893961 N-methoxyfuran-2-carboxamide

N-methoxyfuran-2-carboxamide

Katalognummer: B12893961
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: OVULJVYRDCLMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxyfuran-2-carboxamide is a heterocyclic compound with the molecular formula C6H7NO3 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methoxyfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with methoxyamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Another method involves the use of microwave-assisted synthesis, which has been shown to produce amide derivatives containing furan rings under mild conditions. This method utilizes effective coupling reagents like DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods, such as crystallization or flash chromatography, play a crucial role in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives .

Wissenschaftliche Forschungsanwendungen

N-methoxyfuran-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s furan ring structure allows it to interact with various biological molecules, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its solubility and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

N-methoxyfuran-2-carboxamide

InChI

InChI=1S/C6H7NO3/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8)

InChI-Schlüssel

OVULJVYRDCLMGQ-UHFFFAOYSA-N

Kanonische SMILES

CONC(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.